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Compound of Interest

Compound Name: AST 487

Cat. No.: B7948040

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the in vitro characteristics
of AST-487, a potent tyrosine kinase inhibitor. It includes detailed data on its inhibitory
activities, methodologies for key experimental assays, and visual representations of its
mechanism of action and relevant signaling pathways.

Mechanism of Action

AST-487 (also known as NVP-AST487) is a small molecule, N,N'-diphenyl urea compound that
functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases.[1] Its primary
targets include FMS-like tyrosine kinase 3 (FLT3), both wild-type and mutated forms, and the
Rearranged during Transfection (RET) proto-oncogene.[1][2] Additionally, AST-487
demonstrates significant inhibitory activity against other kinases such as KDR (VEGFR2), c-
KIT, and c-ABL.[3][4] By blocking the ATP-binding site on these kinases, AST-487 prevents
their autophosphorylation and subsequent activation of downstream signaling cascades,
ultimately leading to the inhibition of cell proliferation and survival in cancer cells dependent on
these pathways.[5][6][7]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b7948040?utm_src=pdf-interest
https://www.selleckchem.com/products/ast-487.html
https://www.selleckchem.com/products/ast-487.html
https://pubmed.ncbi.nlm.nih.gov/36142729/
https://www.medchemexpress.com/AST-487.html
https://ashpublications.org/blood/article/112/13/5161/24894/Antileukemic-effects-of-the-novel-mutant-FLT3
https://www.researchgate.net/figure/NVP-AST487-inhibits-the-growth-of-thyroid-cancer-cell-lines-with-activating-mutations-of_fig2_6199488
https://aacrjournals.org/cancerres/article/65/9_Supplement/1409/524782/Pharmacological-profile-of-the-FLT3-Tyrosine
https://www.mdpi.com/1422-0067/23/18/10819
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7948040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Target Kinases

c-ABL

c-KIT

=
Ea

AST-487

FLT3

i

Click to download full resolution via product page
Caption: High-level overview of AST-487's multi-targeted kinase inhibition.

Quantitative Data: Inhibitory Activity

The inhibitory potential of AST-487 has been quantified through various biochemical and cell-
based assays. The data is summarized below.

Biochemical (Cell-Free) Assay Data

These assays measure the direct inhibition of purified kinase enzymatic activity.
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Target Kinase Assay Type Value (nM) Reference(s)
FLT3 Ki 120 [11[3][4]

FLT3 IC50 520 [31[81[9]

RET IC50 880 [31[8]1[9]

KDR (VEGFR2) IC50 170 [3][8]

c-KIT IC50 500 [3][8]

c-ABL IC50 20 [3][8]

Flt-4 (VEGFR3) IC50 790 [3]

Cell-Based Assay Data

These assays measure the effect of AST-487 on cellular processes, such as proliferation.

Cell Line / Target
Assay Type Value (nM) Reference(s)
Model Pathway
Ba/F3 (FLT3-ITD ) ) Proliferation
) FLT3 Signaling 1.8 [6]
expressing) (ED50)
Ba/F3 (FLT3- _ _
) ) Proliferation
D835Y FLT3 Signaling 5.1 [6]
, (ED50)
expressing)
MV4-11 (Human ) ) Proliferation
FLT3 Signaling <1.0 [6]
AML) (ED50)
MOLM-13 ) ) Proliferation
FLT3 Signaling <1.0 [6]
(Human AML) (ED50)
Bladder Cancer RET/hTERT Proliferation
. _ _ 1300 - 2500 [10]
Cell Lines Signaling (IC50)

Experimental Protocols
Biochemical Kinase Inhibition Assay
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This protocol outlines a general method for determining the 1C50 or Ki of AST-487 against a
purified kinase.

Enzyme Preparation: Glutathione S-transferase (GST)-fused kinase domains are expressed
in a suitable system (e.g., baculovirus) and purified using glutathione-sepharose affinity
chromatography.[8]

Reaction Mixture: The kinase reaction is performed in a buffer containing the purified
enzyme, a synthetic polypeptide substrate (e.g., poly(Glu, Tyr)), and varying concentrations
of AST-487 (typically dissolved in DMSO).[8]

Initiation: The reaction is initiated by adding radiolabeled ATP ([y-32P]ATP or [y-33P]ATP) at a
concentration near the Km for the specific kinase.[8]

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined
period to allow for substrate phosphorylation.

Termination and Measurement: The reaction is stopped, and the phosphorylated substrate is
separated from the free radiolabeled ATP (e.g., via filtration and washing). The amount of
incorporated radioactivity is quantified using a scintillation counter.

Data Analysis: The percentage of inhibition for each AST-487 concentration is calculated
relative to a DMSO-only control. IC50 values are then determined by fitting the data to a
dose-response curve.[3]

Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of AST-487 on cancer
cell lines.
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Caption: Standard workflow for an in vitro cell proliferation assay.

¢ Cell Culture: Cancer cells (e.g., Ba/F3 expressing mutant FLT3, or bladder cancer lines) are
cultured in appropriate media and conditions.[4][10]
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e Seeding: Cells are seeded into multi-well plates (e.g., 96-well) at a predetermined density
and allowed to attach overnight if adherent.

o Treatment: The following day, cells are treated with a range of concentrations of AST-487. A
vehicle control (DMSO) is included.[4]

 Incubation: Cells are incubated with the compound for a specified duration, typically 72
hours, to allow for effects on proliferation.[4]

 Viability Assessment: Cell viability or proliferation is measured. Common methods include:

o Trypan Blue Exclusion: Viable cells exclude the dye, while non-viable cells do not. Cells
are counted using a hemocytometer.[3]

o Luminescent ATP Assay (e.g., CellTiter-Glo®): The amount of ATP is proportional to the
number of metabolically active cells. Luminescence is measured with a plate reader.[11]

o Data Analysis: The results are normalized to the vehicle control, and dose-response curves
are generated to calculate the IC50 or ED50 value.

Signaling Pathway Inhibition
Inhibition of FLT3 Signaling

In Acute Myeloid Leukemia (AML), activating mutations in FLT3 (such as Internal Tandem
Duplications, ITD) lead to ligand-independent kinase activation and constitutive signaling,
promoting cell proliferation and survival.[6] AST-487 directly inhibits the autophosphorylation of
mutated FLT3, thereby blocking downstream signaling through pathways like STAT5.[6]
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Caption: AST-487 blocks constitutive FLT3 signaling in AML.

Inhibition of RET Signaling and hTERT Expression

AST-487 is also a potent inhibitor of the RET kinase pathway. In certain cancers, such as
medullary thyroid and bladder cancer, RET signaling is a key driver of growth.[5][7] AST-487
inhibits RET autophosphorylation and the activation of downstream effectors like ERK and
PLCy.[12] A novel mechanism identified involves the RET kinase pathway as a regulator of
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human Telomerase Reverse Transcriptase (hnTERT) expression.[2][7] By inhibiting RET, AST-
487 can suppress promoter-driven hTERT transcription, a critical factor for immortalization in
many cancer cells.[2][10]
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Caption: AST-487 inhibits the RET signaling pathway and hTERT expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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